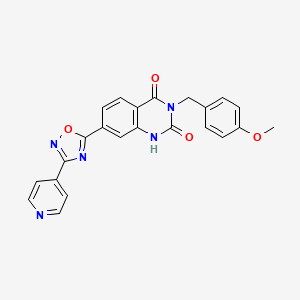
3-(4-methoxybenzyl)-7-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-methoxybenzyl)-7-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H17N5O4 and its molecular weight is 427.42. The purity is usually 95%.
BenchChem offers high-quality 3-(4-methoxybenzyl)-7-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methoxybenzyl)-7-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties have been explored, highlighting the biological activity of natural products containing a 1,2,4-oxadiazole ring. These compounds were tested for antitumor activity toward a panel of 11 cell lines in vitro, demonstrating the potential of such compounds in cancer research (Maftei et al., 2013).
Mechanism of Action Studies
- Research has been conducted on the use of gyrase resistance mutants to guide the selection of 8-methoxy-quinazoline-2,4-diones, elucidating the relationship between molecular structure and antimicrobial activity, especially in combating antibiotic resistance. This study emphasizes the role of structural modifications in enhancing the activity of quinazoline derivatives against resistant bacterial strains (German et al., 2008).
Antimicrobial and Antitubercular Activities
- The antimicrobial and antitubercular activities of various quinazoline derivatives have been investigated, revealing their potential as therapeutic agents against infectious diseases. For example, certain benzo[h]quinazoline derivatives have shown significant anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain, underscoring the therapeutic potential of quinazoline derivatives in treating tuberculosis (Maurya et al., 2013).
Anticancer Research
- The development of quinazoline derivatives as anticancer agents has been a focus of research, with studies investigating their ability to inhibit tubulin polymerization and heat shock protein 90 (HSP90), both of which are important targets in cancer therapy. This research highlights the multifaceted potential of quinazoline derivatives in the development of new anticancer therapies (Nepali et al., 2016).
Catalytic Applications
- Quinazoline derivatives have also been explored for their catalytic applications, such as in the synthesis of 2-amino-4H-pyrans and tetrahydro-4H-chromenes, demonstrating the versatility of these compounds in facilitating organic synthesis reactions (Ebrahimipour et al., 2018).
properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-7-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O4/c1-31-17-5-2-14(3-6-17)13-28-22(29)18-7-4-16(12-19(18)25-23(28)30)21-26-20(27-32-21)15-8-10-24-11-9-15/h2-12H,13H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQYFECGIBLQFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=NC=C5)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxybenzyl)-7-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-[(5-bromo-1H-indol-2-yl)methyl]-2-chloropyridine-3-carboxamide](/img/structure/B2620054.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3,4,5-triethoxybenzamide](/img/structure/B2620055.png)
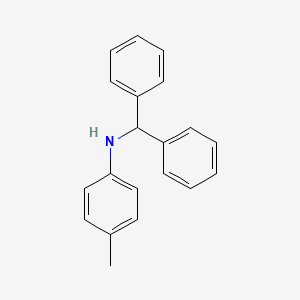
![(2E,NE)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2620058.png)
![2-Chloro-5-(5-isopropylbenzo[d]oxazol-2-yl)aniline](/img/structure/B2620059.png)
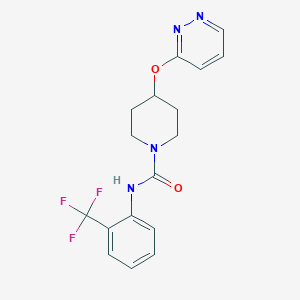

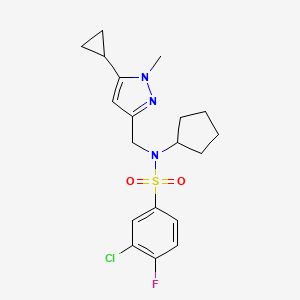
![Methyl (E)-4-[(2,5-difluorophenyl)methyl-[(1,5-dimethylpyrazol-4-yl)methyl]amino]-4-oxobut-2-enoate](/img/structure/B2620065.png)

![4-((2-ethylpiperidin-1-yl)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2620067.png)
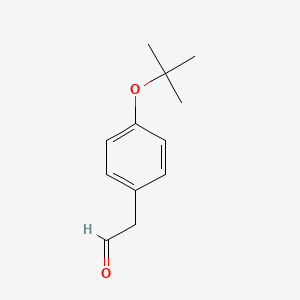
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide](/img/structure/B2620070.png)
![2-[(Oxolan-2-ylmethyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2620072.png)